1-(3-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Overview
Description
1-(3-Chlorobenzyl)-3’-(3-fluoro-4-methylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a thiazolidine ring fused to an indoline moiety, with additional functional groups such as chlorobenzyl and fluoromethylphenyl. The unique structural features of this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-3’-(3-fluoro-4-methylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Core: Starting with an indole derivative, the indoline core can be synthesized through reduction or other functional group transformations.
Spirocyclization: The spirocyclic structure is formed by reacting the indoline derivative with a thiazolidine precursor under specific conditions, such as heating or using a catalyst.
Functional Group Introduction: The chlorobenzyl and fluoromethylphenyl groups are introduced through substitution reactions, often using reagents like chlorobenzyl chloride and fluoromethylphenyl bromide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-3’-(3-fluoro-4-methylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-3’-(3-fluoro-4-methylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-thiazolidine] Derivatives: Compounds with similar spirocyclic structures but different substituents.
Chlorobenzyl and Fluoromethylphenyl Compounds: Molecules with similar functional groups but different core structures.
Uniqueness
1-(3-Chlorobenzyl)-3’-(3-fluoro-4-methylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1'-[(3-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-9-10-18(12-20(15)26)28-22(29)14-33(31,32)24(28)19-7-2-3-8-21(19)27(23(24)30)13-16-5-4-6-17(25)11-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGXCTQGKQJZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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